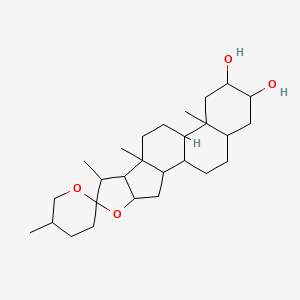
1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-dimethyl- is an organic compound with the molecular formula C11H18N2O. It is a derivative of ethanediamine, where one of the nitrogen atoms is substituted with a 4-methoxyphenyl group and the other nitrogen atom is substituted with two methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-dimethyl- typically involves the reaction of 1,2-ethanediamine with 4-methoxybenzaldehyde in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium hydroxide
Reducing Agent: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Major Products Formed
Oxidation: Imines, amides
Reduction: Secondary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-dimethyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-dimethyl-
- 1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-diethyl-
- 1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-dipropyl-
- 1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-dibutyl-
Uniqueness
1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxyphenyl group enhances its ability to interact with aromatic systems, while the dimethyl substitution on the nitrogen atom influences its steric and electronic characteristics.
Propriétés
Formule moléculaire |
C11H18N2O |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2O/c1-13(2)9-8-12-10-4-6-11(14-3)7-5-10/h4-7,12H,8-9H2,1-3H3 |
Clé InChI |
DGUHANJFDCQQPF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B12001384.png)
![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12001390.png)
![4-{[(3-methyl-2-thienyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12001393.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001396.png)




![N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride](/img/structure/B12001444.png)

![3,5-dichloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide](/img/structure/B12001453.png)
